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For Researchers, Scientists, and Drug Development Professionals

Introduction
SURFONIC JL-80X is a non-ionic, biodegradable surfactant composed of an alkoxylated linear

alcohol.[1][2] It is recognized for its effective detergency and wetting properties.[1] While

extensively utilized in industrial cleaning and as a low-foam emulsifier, its application in

biomedical research, specifically for the lysis of mammalian cells, is emerging.[2][3] Notably,

SURFONIC JL-80X is positioned as a safer alternative to Triton X-100, possessing similar

fundamental properties that make it suitable for comparable applications.[4]

These application notes provide a detailed guide for utilizing SURFONIC JL-80X for the lysis of

mammalian cells to facilitate the extraction of proteins and other cellular components for

downstream analysis. The protocols provided are foundational and may require optimization

based on the specific cell type and the nature of the target molecules.

Principle of Action
As a non-ionic detergent, SURFONIC JL-80X facilitates the disruption of the lipid bilayer of

cellular membranes. Its amphipathic nature, possessing both hydrophilic and hydrophobic

regions, allows it to integrate into the cell membrane.[5] This integration disrupts the

membrane's integrity, leading to the release of intracellular contents. The mild, non-denaturing

characteristic of non-ionic detergents like SURFONIC JL-80X is particularly advantageous
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when the goal is to isolate proteins in their native, functional state, preserving protein-protein

interactions.[5][6]

Advantages of SURFONIC JL-80X in Cell Lysis
Mild Lysis Conditions: Preserves the native structure and function of proteins, making it

suitable for immunoprecipitation and enzyme activity assays.[5][6]

Safer Alternative: Considered a safer substitute for Triton X-100, addressing potential health

and environmental concerns associated with octylphenol ethoxylates.[4]

Broad Compatibility: Compatible with a variety of downstream applications, including

immunoassays, and protein purification.

Low Foaming: Its inherently low foaming properties can simplify handling and processing of

the cell lysate.[3]

Quantitative Data Summary
While specific quantitative data for SURFONIC JL-80X in direct comparison to other lysis

reagents for mammalian cell protein extraction is not extensively published, its performance is

expected to be comparable to other mild non-ionic detergents. The following table provides a

general comparison of detergent classes used for cell lysis.

Detergent
Class

Examples
Protein
Denaturation

Membrane
Solubilization

Protein-
Protein
Interaction
Disruption

Non-ionic

SURFONIC JL-

80X, Triton™ X-

100, NP-40

Minimal Good Minimal

Ionic
SDS, Sodium

Deoxycholate
High High High

Zwitterionic CHAPS Low Good Low to Moderate
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Experimental Protocols
The following protocols are provided as a starting point for the use of SURFONIC JL-80X in

mammalian cell lysis. Optimization of the buffer composition, particularly the concentration of

SURFONIC JL-80X, may be necessary for different cell lines and applications.

Protocol 1: Lysis of Adherent Mammalian Cells
This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins.

Materials:

SURFONIC JL-80X

Tris-HCl

NaCl

EDTA

Protease Inhibitor Cocktail

Phosphatase Inhibitor Cocktail (optional)

Phosphate-Buffered Saline (PBS), ice-cold

Cell scraper

Microcentrifuge tubes, pre-chilled

Refrigerated microcentrifuge

Lysis Buffer Formulation (Modified RIPA - Mild):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1 mM EDTA
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1% (v/v) SURFONIC JL-80X

Protease Inhibitor Cocktail (add fresh before use)

Phosphatase Inhibitor Cocktail (optional, add fresh before use)

Procedure:

Cell Culture Preparation: Grow adherent cells in appropriate culture dishes to the desired

confluency (typically 80-90%).

Washing: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.

Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the culture dish (e.g., 500 µL for

a 10 cm dish).

Incubation: Place the dish on ice for 15-30 minutes, with occasional gentle swirling.

Cell Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to

a pre-chilled microcentrifuge tube.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell

debris.

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble

proteins, to a new pre-chilled microcentrifuge tube.

Storage: Store the lysate at -80°C for long-term use or proceed with downstream

applications.

Protocol 2: Lysis of Suspension Mammalian Cells
This protocol is designed for the extraction of proteins from cells grown in suspension.

Materials:

Same as Protocol 1

Procedure:
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Cell Harvesting: Transfer the cell suspension to a conical tube.

Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS,

centrifuging after each wash.

Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL

per 10^7 cells).

Incubation: Incubate the tube on ice for 15-30 minutes, with gentle vortexing every 10

minutes.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Supernatant Collection: Transfer the supernatant to a new pre-chilled microcentrifuge tube.

Storage: Store the lysate at -80°C or use immediately.
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Caption: A generic signaling pathway that can be studied after cell lysis.

Experimental Workflow Diagram
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Caption: Workflow for mammalian cell lysis using SURFONIC JL-80X.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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